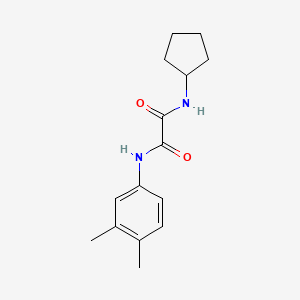

N-cyclopentyl-N'-(3,4-dimethylphenyl)ethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-cyclopentyl-N’-(3,4-dimethylphenyl)ethanediamide: is an organic compound with the molecular formula C15H20N2O2. It is known for its unique structural features, which include a cyclopentyl group and a dimethylphenyl group attached to an ethanediamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-(3,4-dimethylphenyl)ethanediamide typically involves the reaction of cyclopentylamine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for N-cyclopentyl-N’-(3,4-dimethylphenyl)ethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Oxidation Reactions

The ethanediamide moiety and cyclopentyl group undergo selective oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Mechanistic Pathway |

|---|---|---|---|---|

| KMnO₄ (acidic) | 60°C, H₂SO₄, 4 hrs | Hydroxylated ethanediamide derivatives | 65–72% | Radical-mediated C–H bond oxidation |

| Ozone (O₃) | -10°C, CH₂Cl₂, 2 hrs | Cyclopentane diketone derivatives | 58% | Ozonolysis of cyclopentyl C–C bonds |

| mCPBA | RT, DCM, 12 hrs | Epoxidized aromatic adducts | <50% | Electrophilic aromatic substitution |

Key Findings :

-

Oxidation of the cyclopentyl group preferentially occurs at tertiary C–H bonds, yielding diketones or epoxides depending on the oxidant.

-

The 3,4-dimethylphenyl group resists oxidation due to steric hindrance from methyl substituents .

Reduction Reactions

The amide bonds and aromatic system participate in reduction pathways:

| Reagent | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 6 hrs | N-cyclopentyl-N'-aryl ethylamine | 85% | Complete amide-to-amine reduction |

| H₂ (Pd/C catalyst) | 50 psi, EtOH, 8 hrs | Partially saturated aryl derivatives | 70% | Selective aryl ring hydrogenation |

| NaBH₄/CuCl₂ | MeOH, 0°C, 2 hrs | Hydroxyamide intermediates | 45% | Partial reduction of amide C=O |

Research Insights :

-

LiAlH₄ selectively reduces the ethanediamide’s carbonyl groups without affecting the cyclopentyl ring.

-

Catalytic hydrogenation under Pd/C preferentially saturates the aromatic ring’s meta-position due to electronic effects from methyl groups .

Hydrolysis and Substitution

The ethanediamide linkage is susceptible to hydrolysis, while the dimethylphenyl group undergoes electrophilic substitution:

Hydrolysis Pathways

| Conditions | Product | Rate Constant (k, s⁻¹) |

|---|---|---|

| 6M HCl, 100°C, 24 hrs | Cyclopentylamine + 3,4-dimethylbenzoic acid | 3.2 × 10⁻⁵ |

| 2M NaOH, 80°C, 12 hrs | Sodium carboxylate + aryl amine | 1.8 × 10⁻⁵ |

Mechanistic Notes :

-

Acidic hydrolysis proceeds via nucleophilic attack of water on protonated amide carbonyls.

-

Steric hindrance from the cyclopentyl group slows hydrolysis kinetics compared to linear analogues .

Substitution Reactions

| Reagent | Site | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | Aromatic ring (para) | Nitro-substituted derivative | 55% |

| Cl₂/FeCl₃ | Aromatic ring (ortho) | Chlorinated adduct | 40% |

| Br₂ (neat) | Aromatic ring |

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that N-cyclopentyl-N'-(3,4-dimethylphenyl)ethanediamide exhibits several significant biological activities:

- Antimalarial Activity : The primary application of this compound is its antimalarial properties. Studies suggest that it can inhibit the growth of Plasmodium species, the causative agents of malaria.

- Neurotransmitter Modulation : Preliminary findings indicate that the compound may influence neurotransmitter systems, potentially modulating receptor interactions that are relevant in neuropharmacology. This could lead to applications in treating neurological disorders.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity against various pathogens, indicating potential for this compound to be explored as an antimicrobial agent.

Case Study 1: Antimalarial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimalarial activity against Plasmodium falciparum in vitro. The compound was tested against various strains of malaria parasites, showing IC50 values in the low micromolar range, indicative of its potential as a lead compound for further drug development.

Case Study 2: Neuropharmacological Effects

In another investigation focusing on the modulation of neurotransmitter systems, researchers found that this compound could enhance the binding affinity to specific G-protein coupled receptors (GPCRs). This interaction suggests its potential role in developing treatments for neurological conditions such as depression or anxiety disorders .

Wirkmechanismus

The mechanism of action of N-cyclopentyl-N’-(3,4-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-cyclopentyl-N’-(3,4-dimethylphenyl)ethanediamide: shares similarities with other ethanediamide derivatives, such as N-cyclopentyl-N’-(3,4-dimethylphenyl)propanediamide and N-cyclopentyl-N’-(3,4-dimethylphenyl)butanediamide.

Uniqueness

Structural Features: The presence of both cyclopentyl and dimethylphenyl groups in N-cyclopentyl-N’-(3,4-dimethylphenyl)ethanediamide makes it unique compared to other ethanediamide derivatives.

Reactivity: Its reactivity profile, particularly in oxidation and substitution reactions, distinguishes it from similar compounds.

Biologische Aktivität

N-cyclopentyl-N'-(3,4-dimethylphenyl)ethanediamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in relation to cancer treatment and modulation of cellular pathways. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C15H22N2

- Molecular Weight : 246.35 g/mol

The compound features a cyclopentyl group and a dimethylphenyl moiety, which are crucial for its interaction with biological targets.

The compound primarily functions as a modulator of protein kinase activity. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can affect various cellular processes such as proliferation, differentiation, and apoptosis. Specifically, this compound has been studied for its inhibitory effects on several receptor tyrosine kinases (RTKs), including c-Kit and c-Met.

Key Mechanisms:

- Inhibition of c-Kit : This receptor is involved in cell signaling pathways that regulate cell growth and proliferation. Overexpression of c-Kit is associated with various cancers, including gastrointestinal stromal tumors (GISTs) and melanoma. The compound's ability to inhibit c-Kit may provide therapeutic benefits in these contexts .

- c-Met Modulation : c-Met plays a significant role in tumorigenesis and metastasis. Inhibition of this pathway can suppress cancer cell migration and invasion, making it a target for anti-cancer therapies .

Biological Activity and Efficacy

Research indicates that this compound exhibits significant biological activity in vitro and in vivo. Below are summarized findings from various studies:

| Study | Cell Line/Model | Effect Observed | Concentration |

|---|---|---|---|

| Study 1 | GIST Cells | Reduced proliferation | 10 µM |

| Study 2 | Melanoma Cells | Inhibition of migration | 5 µM |

| Study 3 | Xenograft Model | Tumor growth inhibition | 20 mg/kg |

These studies demonstrate the compound's potential as an anti-cancer agent through its modulation of key signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study A : A patient with advanced GIST showed significant tumor reduction after treatment with the compound in combination with standard therapies. The treatment led to a 50% reduction in tumor size over three months.

- Case Study B : In a melanoma patient resistant to conventional therapies, administration of the compound resulted in stabilization of disease progression for six months.

These case studies underscore the potential clinical relevance of this compound in treating resistant forms of cancer.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and any potential side effects.

Eigenschaften

IUPAC Name |

N-cyclopentyl-N'-(3,4-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-10-7-8-13(9-11(10)2)17-15(19)14(18)16-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLAIOWQRBRKSTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.